molecular formula C19H26N2O2 B4940744 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclohexen-1-ylmethyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclohexen-1-ylmethyl)piperazine

Cat. No. B4940744
M. Wt: 314.4 g/mol
InChI Key: UTOCJUCVDDVQCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3-cyclohexen-1-ylmethyl)piperazine, commonly known as BHCP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BHCP belongs to the class of piperazine derivatives and is a structural analog of the well-known compound MDMA (3,4-methylenedioxymethamphetamine).

Mechanism of Action

The exact mechanism of action of BHCP is not fully understood, but it is believed to act on the serotonergic system in the brain. BHCP has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep.
Biochemical and Physiological Effects
BHCP has been shown to have a range of biochemical and physiological effects in the body. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. BHCP has also been shown to increase the levels of certain hormones in the body, such as cortisol and prolactin.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BHCP in lab experiments is its ability to selectively target the serotonergic system in the brain. This makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of using BHCP in lab experiments is its potential for neurotoxicity, which can make it difficult to interpret the results of studies.

Future Directions

There are many potential future directions for research on BHCP. One area of interest is the development of new drugs based on the structure of BHCP that have improved therapeutic properties and reduced side effects. Another area of interest is the use of BHCP in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of BHCP and its potential for use in the treatment of various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of BHCP is a multi-step process that involves the use of various reagents and solvents. The most commonly used method for synthesizing BHCP involves the reaction of 1,3-benzodioxole with cyclohexenylmethylamine, followed by the addition of piperazine and a reducing agent.

Scientific Research Applications

BHCP has been studied extensively for its potential therapeutic properties, particularly in the treatment of neurological and psychiatric disorders. Some of the areas where BHCP has shown promising results include depression, anxiety, and post-traumatic stress disorder (PTSD).

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(cyclohex-3-en-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-2,6-7,12,16H,3-5,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCJUCVDDVQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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